3-[2-(4-chlorophenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Description
3-[2-(4-chlorophenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H22ClN3O3S2 and its molecular weight is 512.04. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Novel transformations of amino and carbonyl/nitrile groups in thiophenes have been explored for thienopyrimidine synthesis. These transformations involve complex reactions leading to the synthesis of new heterocyclic compounds, including thieno[3,2-d]pyrimidin-4(3H)-one derivatives (Pokhodylo et al., 2010). The research into ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines under various conditions reveals the formation of multiple reaction products, highlighting the complex reactivity of related compounds (Kinoshita et al., 1989).
Biological Activities
Investigations into the antioxidant and antitumor activities of some nitrogen heterocycles, including derivatives of thieno[3,2-d]pyrimidin-4(3H)-one, demonstrate significant biological potential. These studies involve synthesizing and characterizing compounds for their biological activity against oxidative stress and tumor cell lines, providing insights into their therapeutic applications (El-Moneim et al., 2011).
Antimicrobial and Anti-inflammatory Properties
Thienopyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents. These studies have found that certain thieno[3,2-d]pyrimidine compounds exhibit remarkable activity against fungi, bacteria, and inflammation, indicating their potential as bioactive compounds for pharmaceutical development (Tolba et al., 2018).
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S2/c1-16-2-7-21-20(14-16)28(11-12-32-21)22(30)15-34-25-27-19-9-13-33-23(19)24(31)29(25)10-8-17-3-5-18(26)6-4-17/h2-7,9,13-14H,8,10-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADHMIIBQPGAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=C(C=C5)Cl)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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